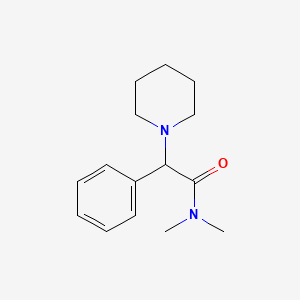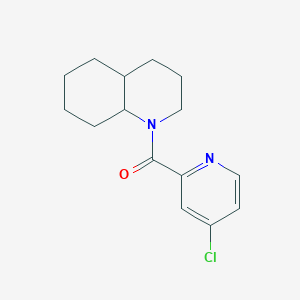
2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide, also known as JNJ-26854165, is a novel small molecule inhibitor of the histone methyltransferase (HMT) enzyme EZH2. EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which plays a critical role in regulating gene expression through the methylation of histone H3 at lysine 27 (H3K27). Overexpression of EZH2 has been implicated in the pathogenesis of various cancers, including prostate, breast, and hematological malignancies. JNJ-26854165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent for the treatment of cancer.
Mechanism of Action
EZH2 is a methyltransferase that catalyzes the methylation of histone H3 at lysine 27 (H3K27), leading to the repression of gene expression. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide inhibits the enzymatic activity of EZH2 by binding to the catalytic SET domain of the enzyme, thereby preventing the methylation of H3K27. This results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been shown to have selective activity against cancer cells with high levels of EZH2 expression, while sparing normal cells. This selectivity is thought to be due to the dependence of cancer cells on EZH2-mediated gene repression for their survival. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. In addition, 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been shown to enhance the immune response against cancer cells, suggesting a potential role in combination therapy with immunomodulatory agents.
Advantages and Limitations for Lab Experiments
2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has several advantages as a tool compound for studying the role of EZH2 in cancer. Its selectivity for EZH2 over other methyltransferases allows for the specific inhibition of EZH2-mediated gene repression. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has also been shown to be effective in preclinical models of cancer, making it a useful tool for studying the mechanism of action of EZH2 inhibitors and their potential therapeutic applications. However, 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has some limitations as a tool compound, including its relatively low potency and the potential for off-target effects at higher concentrations.
Future Directions
There are several potential future directions for the development of EZH2 inhibitors such as 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide. One direction is the optimization of the potency and selectivity of these compounds, as well as their pharmacokinetic properties, to improve their efficacy and reduce off-target effects. Another direction is the identification of biomarkers that can predict the response to EZH2 inhibitors in different types of cancer. Finally, the combination of EZH2 inhibitors with other anticancer agents, such as immunomodulatory agents or targeted therapies, may lead to improved outcomes for cancer patients.
Synthesis Methods
The synthesis of 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been described in several publications. The general method involves the condensation of 2-methyl-2,3-dihydroindole-1-carboxylic acid with 2-(2-methyl-2-morpholin-4-ylpropyl)amine in the presence of coupling reagents such as EDCI or HATU. The resulting intermediate is then acetylated with acetic anhydride to afford the final product. The synthesis has been optimized for large-scale production and is amenable to modifications for structure-activity relationship studies.
Scientific Research Applications
2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lymphoma, both in vitro and in vivo. The mechanism of action of 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide involves the inhibition of EZH2-mediated histone methylation, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. 2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and platinum-based drugs, in preclinical models.
properties
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-15-12-16-6-4-5-7-17(16)22(15)13-18(23)20-14-19(2,3)21-8-10-24-11-9-21/h4-7,15H,8-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFKWPYDFZPOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC(=O)NCC(C)(C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-2,3-dihydroindol-1-yl)-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)








![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)